3-Nitropyridine, 2-(4-methylphenyl)- is an organic compound characterized by a pyridine ring substituted with a nitro group at the 3-position and a para-methylphenyl group at the 2-position. This compound belongs to the class of nitropyridines, which are known for their diverse chemical reactivity and biological activity. The presence of the nitro group enhances its electrophilicity, making it a valuable intermediate in organic synthesis.
The chemical reactivity of 3-nitropyridine derivatives, including 3-nitropyridine, 2-(4-methylphenyl)-, is significant due to the electron-withdrawing nature of the nitro group. Notable reactions include:
Compounds in the nitropyridine family exhibit a range of biological activities. Research indicates that they can interact with various biological targets, including enzymes and receptors. For example, some derivatives have shown potential as antimicrobial agents and in modulating neurochemical pathways. The specific biological activity of 3-nitropyridine, 2-(4-methylphenyl)- has not been extensively studied, but its structural features suggest potential therapeutic applications .
Several synthetic routes have been developed for producing 3-nitropyridine derivatives:
3-Nitropyridine, 2-(4-methylphenyl)- has several applications across different fields:
Studies on the interaction of nitropyridines with biological molecules reveal that these compounds can bind to enzymes or receptors, influencing their activity. For instance, research has shown that certain nitropyridine derivatives can act as inhibitors or modulators of specific enzymatic pathways. Understanding these interactions is crucial for developing therapeutic agents based on these compounds .
Several compounds share structural similarities with 3-nitropyridine, 2-(4-methylphenyl)-. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Nitropyridine | Pyridine ring with a nitro group at position 3 | Base structure for further functionalization |
| 4-Methyl-3-nitropyridine | Similar to 3-nitropyridine but with methyl at position 4 | Altered electronic properties affecting reactivity |
| 5-Nitro-2-picoline | Pyridine ring with a nitro group at position 5 | Different regioselectivity in reactions |
| Tert-butyl-2-(methylamino)-3-nitropyridine-4-carboxylate | Contains tert-butyl and methylamino groups | Enhanced solubility and potential for biological activity |
The uniqueness of 3-nitropyridine, 2-(4-methylphenyl)- lies in its specific substitution pattern which influences its reactivity and potential biological applications compared to other nitropyridines.
The IUPAC name for the compound is 2-(4-methylphenyl)-3-nitropyridine, reflecting the nitro group at position 3 and the 4-methylphenyl substituent at position 2 of the pyridine ring. The molecular formula is C₁₂H₁₀N₂O₂, with a calculated molecular weight of 214.22 g/mol. Comparative analysis with fluoro- and chloro-substituted analogs reveals that the methylphenyl group introduces steric bulk while maintaining planar geometry due to conjugation with the aromatic system.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-(4-Methylphenyl)-3-nitropyridine | C₁₂H₁₀N₂O₂ | 214.22 | 4-Methylphenyl, nitro |
| 2-(3-Fluoro-4-methylphenyl)-3-nitropyridine | C₁₂H₉FN₂O₂ | 232.21 | 3-Fluoro, 4-methylphenyl, nitro |
| 2-Chloro-4-methyl-3-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | Chloro, methyl, nitro |
Infrared (IR) spectroscopy of related nitropyridines shows characteristic nitro group absorptions at 1,516 cm⁻¹ (asymmetric stretching) and 1,340 cm⁻¹ (symmetric stretching), while the methyl C-H stretching appears near 2,926 cm⁻¹. Nuclear magnetic resonance (NMR) data for 2-(3-fluoro-4-methylphenyl)-3-nitropyridine () indicates aromatic proton signals between δ 7.2–8.5 ppm, with methyl groups resonating as singlets near δ 2.4 ppm. These features are consistent with the target compound’s expected spectral profile.